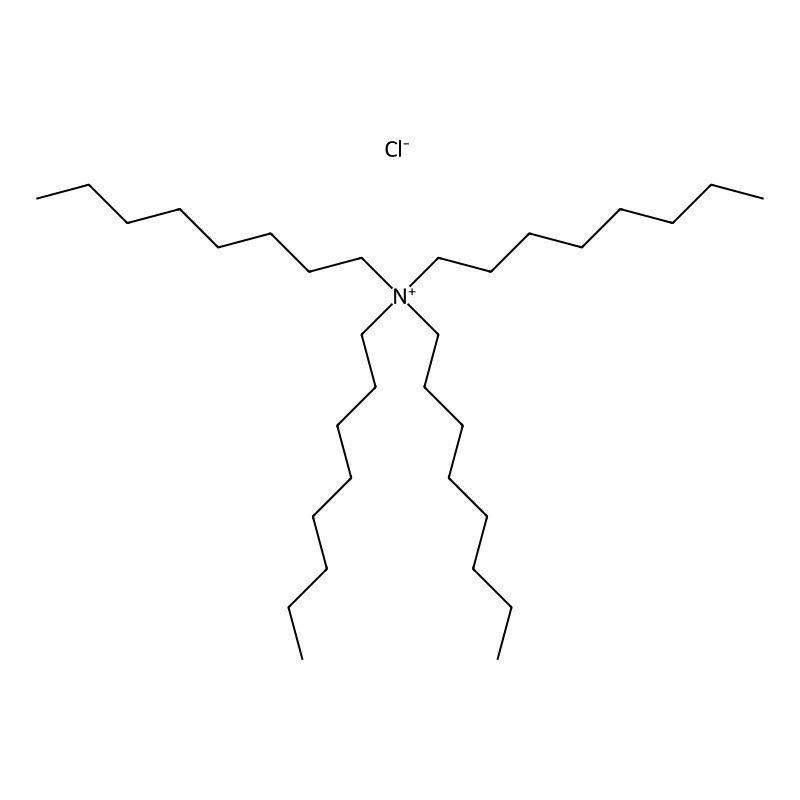

Tetraoctylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent Extraction

One of the primary applications of TOACl is in solvent extraction. Due to its lipophilic (fat-loving) octyl chains and hydrophilic (water-loving) charged center, TOACl can act as a phase-transfer catalyst. It facilitates the transfer of ionic species from an aqueous phase (water-based) to an organic phase (non-polar solvent) and vice versa []. This property is valuable for separating and purifying various biomolecules, including proteins, enzymes, and antibiotics [].

For instance, TOACl can be used to extract specific proteins from complex biological mixtures. By adjusting the pH and the organic solvent used, researchers can selectively target desired proteins based on their charge and solubility characteristics [].

Ion-Pair Chromatography

TOACl also finds use in ion-pair chromatography, a technique for separating ionic compounds. In this method, TOACl forms ion pairs with charged analytes, altering their retention behavior on a chromatography column. This allows for the separation of analytes that might otherwise elute (flow out) together [].

TOACl offers advantages over other ion-pairing agents due to its high lipophilicity, which leads to stronger retention of ion pairs on the column. Additionally, TOACl is generally compatible with various mobile phases (solvent mixtures) used in chromatography [].

Material Science Applications

TOACl can be employed in the synthesis and modification of various materials. For example, it can be used as a template for the preparation of mesoporous materials (materials with pores in the nano-meter range). By incorporating TOACl into a precursor solution, researchers can create ordered porous structures with desired pore sizes and morphologies [].

Tetraoctylammonium chloride is a quaternary ammonium salt with the chemical formula . It consists of a central nitrogen atom bonded to four octyl groups and a chloride ion. This compound is characterized by its hydrophobic nature due to the long hydrocarbon chains, making it soluble in organic solvents while being insoluble in water. Tetraoctylammonium chloride is often utilized as a phase transfer catalyst, which facilitates the transfer of ions between immiscible phases, enhancing the efficiency of various

As mentioned earlier, TOACl functions as a phase transfer catalyst. Its mechanism involves complex formation. The lipophilic cation (TOA+) interacts with the organic substrate, while the Cl- anion remains in the aqueous phase. This complex shuttles the substrate between the two phases, allowing it to react with other components present in the opposite phase [].

Tetraoctylammonium chloride can be synthesized through various methods, including:

- Quaternization Reaction: This involves reacting octyl amine with an alkyl halide (such as octyl bromide) to form tetraoctylammonium halide, which can then be converted into the chloride form by treatment with sodium chloride.

- Ion Exchange: Tetraoctylammonium bromide can be converted to tetraoctylammonium chloride through ion exchange processes using sodium chloride solutions.

These methods allow for the efficient production of tetraoctylammonium chloride in laboratory and industrial settings .

Tetraoctylammonium chloride has diverse applications across various fields:

- Phase Transfer Catalysis: It is widely used in organic synthesis to facilitate reactions that involve ionic species in different phases.

- Electrochemistry: The compound plays a significant role in electrodeposition processes and can influence the morphology of deposited metals.

- Agrochemicals: It may be used in formulations requiring improved solubility or stability of active ingredients .

Interaction studies involving tetraoctylammonium chloride often focus on its role as a phase transfer catalyst and its effects on reaction kinetics. For example, studies have demonstrated that it enhances the efficiency of reactions involving organic substrates and ionic species by promoting their solubility across different phases. Furthermore, its impact on metal deposition processes indicates its utility in electrochemical applications .

Tetraoctylammonium chloride belongs to a broader class of quaternary ammonium salts. Here are some similar compounds and their unique characteristics:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Tetrabutylammonium Chloride | Smaller alkyl chains; commonly used as a phase transfer catalyst. | |

| Tetraethylammonium Chloride | Utilized in electrochemical applications; smaller size affects solubility. | |

| Tetramethylammonium Chloride | Highly soluble in water; used in various organic synthesis reactions. | |

| Methyltributylammonium Chloride | Combines properties of both methyl and butyl groups; used in agrochemicals. |

Tetraoctylammonium chloride is unique due to its long hydrocarbon chains, which enhance hydrophobic interactions and solubility in organic solvents compared to other quaternary ammonium salts with shorter alkyl chains. This property makes it particularly effective for specific applications requiring phase transfer catalysis and electrochemical processes .

Phase Transition Characteristics: Melting Point Behavior

Tetraoctylammonium chloride exhibits well-defined phase transition characteristics that have been consistently documented across multiple commercial sources and research applications. The compound demonstrates a melting point range of 50-54°C (323-327 K), representing the primary solid-to-liquid phase transition under standard atmospheric conditions [1] [2] [3] [4] [5] [6]. This relatively low melting point is characteristic of quaternary ammonium salts with extended alkyl chains, where the large hydrophobic tetraoctyl substituents significantly influence the crystal packing efficiency and intermolecular interactions.

The melting behavior of tetraoctylammonium chloride follows typical patterns observed in long-chain quaternary ammonium compounds. The compound exists in crystalline form at ambient temperature, displaying white crystalline appearance [1] [2] [4] [6]. The phase transition occurs over a narrow temperature range, indicating relatively uniform crystal structure and composition. This behavior contrasts with shorter-chain analogues such as tetrabutylammonium chloride, which exhibits a higher melting point of 70-86°C due to more efficient crystal packing of the smaller butyl substituents [7] [8] [9] [10] [11].

Research on related quaternary ammonium salts has revealed that phase transition behavior is significantly influenced by alkyl chain length and symmetry. Studies on octyl- and decylammonium chlorides have demonstrated that longer alkyl chains can exhibit polymorphic phase transitions at temperatures below the primary melting point [12]. These secondary transitions involve reorganization of alkyl chain conformations and crystal packing arrangements, though specific data for tetraoctylammonium chloride polymorphism has not been extensively reported in the available literature.

The thermal analysis of quaternary ammonium salts using differential scanning calorimetry typically reveals sharp endothermic peaks corresponding to the melting transition [13] [14]. For tetraoctylammonium chloride, the melting process represents the disruption of ionic interactions between the quaternary ammonium cations and chloride anions, coupled with the disordering of the long alkyl chains from their crystalline arrangement to the liquid state.

| Property | Value | Temperature Range | Reference |

|---|---|---|---|

| Melting Point | 50-54°C | 323-327 K | [1] [2] [3] [4] |

| Physical Form | Crystals | Ambient conditions | [1] [2] [6] |

| Appearance | White crystalline | Room temperature | [1] [2] [4] |

Solubility Parameters in Various Solvent Systems

The solubility characteristics of tetraoctylammonium chloride are fundamentally governed by the compound's amphiphilic nature, combining a highly hydrophobic tetraoctyl cation with a hydrophilic chloride anion. This structural dichotomy results in complex solubility behavior that varies significantly across different solvent systems.

Aqueous Solubility Characteristics

Tetraoctylammonium chloride demonstrates markedly different solubility behavior compared to shorter-chain quaternary ammonium chlorides. While simple quaternary ammonium salts like tetramethylammonium chloride exhibit high water solubility [15] [16], the extensive hydrophobic character of the four octyl chains dramatically reduces aqueous solubility. Research on tetraoctylammonium-based ionic liquids has shown that these compounds can form water-immiscible phases, with water solubility in tetraoctylammonium dodecylsulfate measured at only 2.8% at 25°C [17]. This suggests that tetraoctylammonium chloride likely exhibits minimal water solubility under ambient conditions.

The limited aqueous solubility is attributed to the dominance of hydrophobic interactions from the four octyl chains, each containing eight carbon atoms, resulting in a total of 32 carbon atoms in the alkyl substituents. This extensive hydrophobic surface area overwhelms the hydrophilic contribution of the chloride anion, leading to poor water miscibility.

Organic Solvent Solubility

Tetraoctylammonium chloride exhibits enhanced solubility in organic solvents, particularly those with intermediate to low polarity. The compound's structure makes it suitable for dissolution in organic media commonly used in phase transfer catalysis applications [1] [3]. Research on tetrabutylammonium chloride, a structurally related compound with shorter alkyl chains, demonstrates good solubility in organic solvents including ethanol, chloroform, and acetone [7] [18].

Studies on quaternary ammonium salts in organic solvent systems have shown that these compounds can achieve substantial solubility levels. For instance, tetrabutylammonium chlorite dissolved in organic solvents like chloroform reached concentrations of 5.2 mol L⁻¹ and in ethyl acetate reached 2.8 mol L⁻¹ [18]. While specific solubility data for tetraoctylammonium chloride are limited, the extended alkyl chains would be expected to enhance solubility in non-polar to moderately polar organic solvents.

Temperature-Dependent Solubility Effects

The solubility of quaternary ammonium chlorides generally increases with temperature due to enhanced molecular motion and disruption of crystal lattice interactions. Research on related compounds has demonstrated that temperature significantly affects dissolution behavior, with higher temperatures facilitating increased solubility in both aqueous and organic systems [19].

Comparative Solubility Analysis

| Solvent System | Expected Solubility | Governing Factors |

|---|---|---|

| Water | Very Low | Hydrophobic alkyl chains dominate |

| Polar Organic Solvents | Moderate to High | Balance of ionic and hydrophobic interactions |

| Non-polar Solvents | High | Favorable alkyl chain interactions |

| Mixed Solvent Systems | Variable | Dependent on composition ratio |

Partition Coefficient (LogP) and Lipophilicity Analysis

The partition coefficient (LogP) of tetraoctylammonium chloride represents a critical parameter for understanding its distribution behavior between hydrophilic and lipophilic phases. Available computational data suggests a LogP value of approximately 8.25 [5], indicating exceptionally high lipophilicity that places this compound among the most hydrophobic quaternary ammonium salts.

Theoretical LogP Calculations

The LogP value of 8.25 reflects the dominant contribution of the four octyl chains to the compound's lipophilic character [5]. This value is substantially higher than shorter-chain analogues such as tetraethylammonium chloride, which exhibits a LogP of -3.15 [20], demonstrating the dramatic effect of alkyl chain extension on lipophilicity. The positive LogP value indicates preferential partitioning into the organic phase of an octanol-water system, consistent with the compound's extensive hydrophobic surface area.

Lipophilicity Structure-Activity Relationships

Research on porphyrin-based compounds has demonstrated that each additional CH₂ group in alkyl chains contributes approximately 10-fold increase in lipophilicity [21]. For tetraoctylammonium chloride, the presence of 32 methylene groups across the four octyl chains creates an enormous hydrophobic surface area that dominates the partitioning behavior despite the presence of the ionic quaternary ammonium center and chloride anion.

Comparative Lipophilicity Analysis

The lipophilicity of tetraoctylammonium chloride can be contextualized through comparison with related quaternary ammonium compounds:

| Compound | LogP | Alkyl Chain Length | Lipophilic Character |

|---|---|---|---|

| Tetramethylammonium Cl | <-6 | C₁ chains | Highly hydrophilic |

| Tetraethylammonium Cl | -3.15 | C₂ chains | Hydrophilic |

| Tetrabutylammonium Cl | ~0 to +2 | C₄ chains | Balanced/Slightly lipophilic |

| Tetraoctylammonium Cl | 8.25 | C₈ chains | Highly lipophilic |

Implications for Phase Transfer Behavior

The high LogP value of tetraoctylammonium chloride has significant implications for its function as a phase transfer catalyst. The compound's strong preference for organic phases facilitates efficient transport of ionic species from aqueous to organic media [1] [3]. This lipophilic character is particularly advantageous in applications requiring extraction or catalysis at organic-aqueous interfaces.

Interfacial Activity and Surfactant Properties

The extreme lipophilicity combined with the ionic nature of tetraoctylammonium chloride suggests significant interfacial activity. Research on tetraoctylammonium-based compounds has demonstrated their ability to form stable interfaces with water, with tetraoctylammonium dodecylsulfate showing interfacial stability and low interfacial tension [17]. The high LogP value indicates that tetraoctylammonium chloride would exhibit strong surface activity, potentially forming organized structures at phase boundaries.

Thermodynamic Considerations

Proton Nuclear Magnetic Resonance Analysis

Tetraoctylammonium chloride exhibits characteristic proton nuclear magnetic resonance signals that provide definitive structural identification [1]. The compound displays a symmetrical pattern consistent with four equivalent octyl chains attached to the central quaternary nitrogen atom.

The terminal methyl protons appear as a triplet at 0.87-0.89 parts per million due to coupling with the adjacent methylene group [2] [3]. This chemical shift is typical for alkyl chain termini in aliphatic quaternary ammonium compounds. The coupling pattern confirms the integrity of the octyl chain structure.

The bulk methylene protons of the octyl chains resonate as a complex multiplet in the 1.26-1.31 parts per million region [4] [5]. This broad envelope encompasses the overlapping signals from the internal methylene groups (carbon positions 3-7 of each octyl chain). The chemical shift values are consistent with saturated aliphatic carbons in a quaternary ammonium environment.

The alpha-methylene protons directly bonded to the quaternary nitrogen center appear as a multiplet at 3.34-3.39 parts per million [3] [6]. This significant downfield shift reflects the deshielding effect of the positively charged nitrogen atom, which withdraws electron density from the adjacent carbon-hydrogen bonds. This chemical shift range serves as a diagnostic indicator for quaternary ammonium functionality.

Carbon-13 Nuclear Magnetic Resonance Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information for tetraoctylammonium chloride [5] [7]. The carbon spectrum displays distinct regions corresponding to different structural environments within the molecule.

The terminal methyl carbons resonate at 13.7-14.1 parts per million, appearing as sharp singlets due to the quaternary decoupling [5]. This chemical shift is characteristic of primary carbons at the terminus of aliphatic chains in quaternary ammonium systems.

The internal methylene carbons of the octyl chains appear in the 22.6-29.7 parts per million region as multiple overlapping singlets [5] [8]. The slight variations in chemical shift reflect the different magnetic environments experienced by carbons at various positions along the alkyl chain. Carbons closer to the charged nitrogen center experience greater deshielding effects.

The nitrogen-bonded methylene carbons exhibit chemical shifts in the 58.6-58.9 parts per million range [9] [5]. This substantial downfield shift compared to typical alkyl carbons (approximately 40-45 parts per million difference) provides definitive evidence for direct carbon-nitrogen bonding in a quaternary ammonium environment. The deshielding effect of the positive charge is transmitted through the sigma bond system.

Infrared Absorption Band Assignments

Carbon-Hydrogen Vibrational Modes

The infrared spectrum of tetraoctylammonium chloride displays characteristic absorption bands corresponding to carbon-hydrogen vibrational modes [10] [11]. The most prominent features appear in the 2800-3000 wavenumber region, corresponding to carbon-hydrogen stretching vibrations [12] [13].

Asymmetric and symmetric carbon-hydrogen stretching modes of the methyl groups appear at approximately 2962 and 2872 wavenumbers respectively [13]. The methylene carbon-hydrogen stretching vibrations manifest at 2926 and 2853 wavenumbers for the asymmetric and symmetric modes [13]. These assignments are consistent with saturated aliphatic hydrocarbon systems and provide confirmation of the octyl chain structure.

Carbon-hydrogen bending vibrations appear in the 1450-1470 wavenumber region as medium intensity bands [12] [13]. The asymmetric methyl bending mode typically appears at 1450 wavenumbers, while the symmetric methyl bending occurs at 1375 wavenumbers [13]. Methylene scissoring vibrations contribute additional bands at 1467 wavenumbers [13].

Carbon-Nitrogen and Carbon-Chlorine Stretching Assignments

The carbon-nitrogen stretching vibrations provide critical diagnostic information for quaternary ammonium identification [14] [15]. Aliphatic carbon-nitrogen stretching modes typically appear in the 1200-1250 wavenumber region as medium intensity bands [15] [16]. For quaternary ammonium compounds specifically, this stretching frequency may shift to 1485 wavenumbers due to the enhanced ionic character of the carbon-nitrogen bond [14].

The quaternary ammonium structure influences the carbon-nitrogen stretching frequency through several mechanisms. The positive charge on nitrogen increases the bond polarity, leading to enhanced infrared activity. Additionally, the tetrahedral geometry around nitrogen and the presence of four equivalent carbon-nitrogen bonds create a unique vibrational environment.

Carbon-chlorine stretching vibrations appear in the 750-850 wavenumber region [12] [17]. The exact frequency depends on the local environment and crystal packing effects. In quaternary ammonium chlorides, the carbon-chlorine stretching may be influenced by ionic interactions between the ammonium cation and chloride anion.

Skeletal and Framework Vibrations

The aliphatic chain framework gives rise to carbon-carbon stretching vibrations appearing at 956 wavenumbers as strong bands [14]. This assignment corresponds to carbon-carbon in-plane stretching modes within the octyl chain structure. The intensity and frequency of these modes provide information about chain conformation and molecular packing.

Additional skeletal vibrations include carbon-carbon-carbon bending modes and torsional vibrations of the alkyl chains. These lower frequency modes, typically appearing below 800 wavenumbers, are sensitive to molecular conformation and intermolecular interactions in the solid state.

The presence of four equivalent octyl chains creates a highly symmetric molecular structure, leading to degeneracies in the vibrational modes. This symmetry simplifies the infrared spectrum by reducing the number of observed bands compared to less symmetric quaternary ammonium compounds.

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Primary Fragmentations

Mass spectrometric analysis of tetraoctylammonium chloride reveals characteristic fragmentation patterns typical of quaternary ammonium salts [18] [19]. The molecular ion [M-Cl]+ appears at mass-to-charge ratio 466, corresponding to the tetraoctylammonium cation after loss of the chloride counterion [20] [21].

This primary fragmentation reflects the ionic nature of the compound, where electrospray ionization readily separates the cation-anion pair [18] [22]. The tetraoctylammonium cation represents the base molecular ion for subsequent fragmentation pathways.

The stability of the quaternary ammonium cation in the gas phase allows for detailed structural analysis through tandem mass spectrometry techniques [19]. The nitrogen-carbon bonds provide preferential cleavage sites due to the charge localization on the nitrogen center.

Alpha-Cleavage Fragmentation Mechanisms

Alpha-cleavage represents the predominant fragmentation mechanism for quaternary ammonium compounds [23] [19]. This process involves the homolytic cleavage of carbon-nitrogen bonds adjacent to the charged nitrogen center, leading to the formation of neutral alkyl radicals and charged nitrogen-containing fragments.

The mass-to-charge ratio 142 fragment corresponds to a trioctylammonium species formed by the loss of one complete octyl chain [20]. This fragmentation occurs through alpha-cleavage at the nitrogen-carbon bond, producing a neutral octyl radical (mass 113) and the charged trioctylammonium fragment.

Further alpha-cleavage events generate the mass-to-charge ratio 100 base peak, which represents a common fragmentation product in quaternary ammonium mass spectrometry [20] [23]. This fragment likely corresponds to a diethylammonium or similar small nitrogen-containing cation formed through multiple cleavage events.

Secondary Fragmentation and Chain Cleavage

Beta-cleavage mechanisms produce additional fragment ions through cleavage of carbon-carbon bonds within the alkyl chains [23]. The mass-to-charge ratio 86 fragment represents an alpha-cleavage product maintaining the nitrogen center while losing substantial alkyl mass [20].

Chain fragmentation generates smaller hydrocarbon fragments including mass-to-charge ratio 57 (butyl fragment) and mass-to-charge ratio 43 (propyl fragment) [20] [23]. These fragmentations provide information about the alkyl chain composition and length.

The fragmentation pattern analysis confirms the tetraoctylammonium structure through the systematic loss of octyl chains and the appearance of characteristic nitrogen-containing fragments. The relative intensities of fragment ions provide quantitative information about the preferred fragmentation pathways and bond strengths within the molecular structure [19] [24].

| NMR Parameter | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| 1H Terminal CH3 | 0.87-0.89 | Octyl chain methyl protons |

| 1H Alpha CH2 | 3.34-3.39 | Nitrogen-bonded methylene protons |

| 13C Terminal CH3 | 13.7-14.1 | Octyl chain methyl carbons |

| 13C N-CH2 | 58.6-58.9 | Nitrogen-bonded methylene carbons |

| IR Parameter | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| C-H Stretch | 2800-3000 | Aliphatic carbon-hydrogen stretching |

| C-N Stretch | 1200-1250 | Carbon-nitrogen stretching |

| C-H Bend | 1450-1470 | Methyl and methylene bending |

| C-Cl Stretch | 750-850 | Carbon-chlorine stretching |

| MS Parameter | m/z Value | Assignment |

|---|---|---|

| Molecular Cation | 466 | [M-Cl]+ tetraoctylammonium |

| Alpha Cleavage | 142 | Trioctylammonium fragment |

| Base Peak | 100 | Multiple cleavage product |

| Chain Fragment | 57 | Butyl fragmentation product |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant